(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid
Overview
Description
(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Scientific Research Applications
(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is involved in the design of drug candidates, especially those targeting specific enzymes or receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the octahydrofuro[3,2-c]pyridine core, followed by the introduction of the Boc protecting group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The Boc protecting group can be selectively removed or replaced under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection. The choice of solvent and temperature also plays a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism by which (3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active drug. The molecular targets and pathways involved can vary, but often include enzymes or receptors that are critical to the disease process being targeted.
Comparison with Similar Compounds
Similar Compounds
- 2-((3aR,7aR)-1-(tert-Butoxycarbonyl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)thiazole-4-carboxylic acid
- 6-((3aS,7aR)-1-(tert-Butoxycarbonyl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)pyridazine-3-carboxylic acid
- 1-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-1H-pyrazole-4-carboxylic acid
Uniqueness
What sets (3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid apart from similar compounds is its specific structural configuration, which imparts unique reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise control over molecular interactions.
Properties
IUPAC Name |
(3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine-3a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-6-4-9-13(8-14,10(15)16)5-7-18-9/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRFJQKYRCYHPF-NOZJJQNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)(CCO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@](C1)(CCO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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